7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound It features a unique structure combining pyrimidine, piperazine, and pyrazolo[1,5-a]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves multiple steps. One common approach includes the following steps:
Formation of the pyrimidine ring: Starting with 4,6-dimethylpyrimidine, the compound is reacted with piperazine under controlled conditions to form 4-(4,6-dimethylpyrimidin-2-yl)piperazine.
Formation of the pyrazolo[1,5-a]pyrimidine ring: This involves the reaction of 3,5-dimethyl-2-phenylpyrazole with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.
Coupling reaction: The final step involves coupling the two intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique properties make it a candidate for various industrial applications, including as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: This compound shares the pyrimidine and piperazine moieties but lacks the pyrazolo[1,5-a]pyrimidine ring.
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound has a similar piperazine structure but differs in the other ring systems.
Uniqueness
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to its combination of three distinct heterocyclic rings. This unique structure contributes to its potential biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-16-14-17(2)27-24(26-16)30-12-10-29(11-13-30)21-15-18(3)25-23-19(4)22(28-31(21)23)20-8-6-5-7-9-20/h5-9,14-15H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBEXFFWZVUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C5=CC=CC=C5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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